3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide
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Overview
Description
3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a chemical compound with the molecular formula C16H11N3OS. It is known for its unique structure, which includes two cyano groups and a methylsulfanyl group attached to a benzamide core.
Preparation Methods
The synthesis of 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve more scalable processes, such as solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano and methylsulfanyl groups can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Condensation: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions, forming various heterocyclic compounds
Scientific Research Applications
3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyano groups and the benzamide core play crucial roles in binding to enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide can be compared with other cyanoacetamide derivatives:
N-cyanoacetamides: These compounds share the cyanoacetamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzamides: Similar to this compound, benzamides have a benzamide core but may lack the cyano or methylsulfanyl groups, resulting in different reactivity and applications
Properties
IUPAC Name |
3-cyano-N-(3-cyano-4-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-21-15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQXVNYEOSUBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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